N-(2-Ethoxyphenyl)-N-hexylamine
CAS No.: 1040078-30-5
Cat. No.: VC2906932
Molecular Formula: C14H23NO
Molecular Weight: 221.34 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1040078-30-5 |
---|---|
Molecular Formula | C14H23NO |
Molecular Weight | 221.34 g/mol |
IUPAC Name | 2-ethoxy-N-hexylaniline |
Standard InChI | InChI=1S/C14H23NO/c1-3-5-6-9-12-15-13-10-7-8-11-14(13)16-4-2/h7-8,10-11,15H,3-6,9,12H2,1-2H3 |
Standard InChI Key | CXHNMXGMQQUYCF-UHFFFAOYSA-N |
SMILES | CCCCCCNC1=CC=CC=C1OCC |
Canonical SMILES | CCCCCCNC1=CC=CC=C1OCC |
Introduction
Chemical Identity and Structure
N-(2-Ethoxyphenyl)-N-hexylamine belongs to the class of secondary aromatic amines characterized by the presence of a nitrogen atom bonded to two carbon-containing groups: a 2-ethoxyphenyl moiety and a hexyl chain. Based on structural analysis and comparison with related compounds, the following properties can be established:
Basic Chemical Information
Property | Value |
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Chemical Name | N-(2-Ethoxyphenyl)-N-hexylamine |
Molecular Formula | C₁₄H₂₃NO |
Exact Mass | ~221.18 g/mol |
Structural Features | Secondary amine with 2-ethoxyphenyl and hexyl substituents |
Chemical Classification | Aromatic secondary amine |
The molecule's structure includes an aromatic ring with an ethoxy group at the ortho position, which influences electron distribution and introduces steric factors that affect its reactivity. The hexyl chain provides a lipophilic component that influences the compound's solubility characteristics and potential biological interactions.
Structural Comparison
The compound shares structural similarities with N-(2-Ethoxyphenyl)-N-propylamine (CAS 899710-11-3), which has a propyl group instead of a hexyl chain. N-(2-Ethoxyphenyl)-N-propylamine has a molecular weight of 179.259 and a molecular formula of C₁₁H₁₇NO . The increase in carbon chain length from propyl to hexyl would result in increased lipophilicity and molecular weight.
The hexyl chain would likely confer greater lipophilicity compared to shorter-chain analogs, potentially affecting the compound's partition coefficient and biological membrane permeability.
Chemical Reactivity and Properties
Reactivity Profile
As a secondary amine, N-(2-Ethoxyphenyl)-N-hexylamine possesses a reactive nitrogen center capable of various transformations:
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Acylation reactions with acyl chlorides or anhydrides to form amides
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Alkylation reactions to form tertiary amines
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Reaction with aldehydes or ketones to form imines
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Nucleophilic behavior in various substitution reactions
The 2-ethoxy group on the phenyl ring introduces electronic effects that can modify the reactivity of the nitrogen center, potentially making it more nucleophilic compared to unsubstituted analogs.
Synthesis Methods
Reductive Amination
A potential synthetic route involves the reductive amination of 2-ethoxybenzaldehyde with hexylamine:
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Condensation of 2-ethoxybenzaldehyde with hexylamine to form an imine intermediate
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Reduction of the imine using sodium cyanoborohydride or sodium triacetoxyborohydride
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Purification by extraction and chromatography
N-Alkylation Route
Another potential route involves direct N-alkylation:
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Reaction of 2-ethoxyaniline with 1-bromohexane in the presence of a base (K₂CO₃ or NaH)
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Heating under reflux in a polar aprotic solvent like DMF or acetonitrile
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Purification by extraction and column chromatography
Photochemical Synthesis Considerations
The literature describes photochemical methods for synthesizing N-substituted compounds, which could potentially be adapted for N-(2-Ethoxyphenyl)-N-hexylamine synthesis. A UV-light promoted reaction in the presence of trichloroethylene (TCE) and oxygen has been used to synthesize N-substituted trichloroacetamides from amines . This methodology could potentially be modified to prepare intermediates for N-(2-Ethoxyphenyl)-N-hexylamine synthesis.
Analytical Characterization
Spectroscopic Properties
For identification and characterization purposes, N-(2-Ethoxyphenyl)-N-hexylamine would likely exhibit the following spectroscopic features:
NMR Spectroscopy
Predicted key signals in ¹H NMR (in CDCl₃):
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Aromatic protons: δ 6.8-7.2 ppm (multiplet)
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OCH₂CH₃: δ ~4.0 ppm (quartet) and ~1.4 ppm (triplet)
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N-CH₂ (hexyl): δ ~3.2-3.4 ppm (triplet)
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Remaining hexyl chain: δ 0.8-1.8 ppm (multiple signals)
Mass Spectrometry
Expected prominent mass fragments:
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Molecular ion peak at m/z ~221
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Fragment at m/z ~136 (loss of hexyl group)
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Fragment at m/z ~108 (loss of ethoxy group from the above fragment)
Chromatographic Behavior
The compound would likely exhibit good retention on reverse-phase HPLC columns due to its lipophilic character. Typical mobile phases might include methanol/water or acetonitrile/water gradients with appropriate buffers.
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